molecular formula C5H5BrO2 B025831 3-bromo-5,6-dihydro-2H-pyran-2-one CAS No. 104184-64-7

3-bromo-5,6-dihydro-2H-pyran-2-one

Cat. No. B025831
M. Wt: 177 g/mol
InChI Key: NDCHEWALMADBPH-UHFFFAOYSA-N
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Description

Synthesis Analysis
3-bromo-5,6-dihydro-2H-pyran-2-one is synthesized through various methods, including divergent NHC-catalyzed oxidative transformations from 3-bromoenals, offering selective synthesis pathways towards 2H-pyran-2-ones or chiral dihydropyranones under specific oxidative conditions (Wang et al., 2013). Moreover, its synthesis can be achieved via palladium(0)-catalyzed coupling reactions, providing a method for substituting 2H-pyran-2-ones, highlighting its versatility in synthetic chemistry (Liu & Meinwald, 1996).

Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives of 3-bromo-5,6-dihydro-2H-pyran-2-one have been explored through experimental and theoretical analyses, showcasing the compound's optimized structure and vibrational modes. These studies provide insights into the compound’s geometric parameters and stability arising from hyper-conjugative interactions (Mary et al., 2015).

Chemical Reactions and Properties
3-bromo-5,6-dihydro-2H-pyran-2-one participates in various chemical reactions, indicating its reactivity and potential in synthetic organic chemistry. For instance, it has been used in electro-catalyzed multicomponent transformations to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives, demonstrating its application in creating complex molecules through green chemistry approaches (Vafajoo et al., 2015).

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Products : A study by Hikem-Oukacha et al. (2011) showed that 3bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one facilitates the synthesis of novel heterocyclic products, demonstrating comparable reactivity to phenylhydrazine (Hikem-Oukacha et al., 2011).

  • Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones : Wang et al. (2013) discussed the NHC-catalyzed oxidative transformation of 3-bromoenal, leading to the selective synthesis of 2H-pyran-2-ones and chiral dihydropyranones, enabling the generation of unsaturated acyl azoliums (Wang et al., 2013).

  • Potential in Pharmaceutical Applications : Eskandari and Rafieian-kopaei (2016) highlighted that 5,6-dihydro-2H-pyran-2-ones have potential as antitumor, antifungal, antimicrobial, anti-inflammatory, antibiotic, and antiparasitic compounds, making them attractive for chemists and pharmacologists (Eskandari & Rafieian-kopaei, 2016).

  • Applications in Organic Synthesis and Catalysis : Milne et al. (2002) demonstrated a method for preparing 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones under mild conditions, indicating potential applications in organic synthesis and catalysis (Milne et al., 2002).

  • Chemoenzymatic Synthesis for Biological Applications : Carrera et al. (2013) discussed the chemoenzymatic synthesis of (6R)-5,6-dihydro-2H-pyran-2-one, a structural motif in biologically active lactones, demonstrating potential for biological applications (Carrera et al., 2013).

properties

IUPAC Name

5-bromo-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCHEWALMADBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446006
Record name 3-bromo-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,6-dihydro-2H-pyran-2-one

CAS RN

104184-64-7
Record name 3-bromo-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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